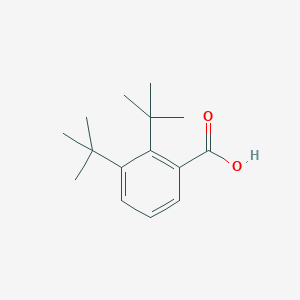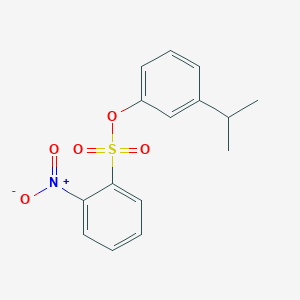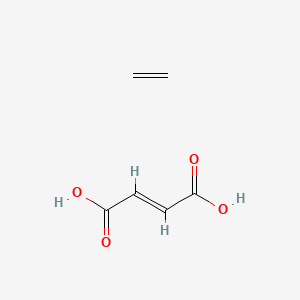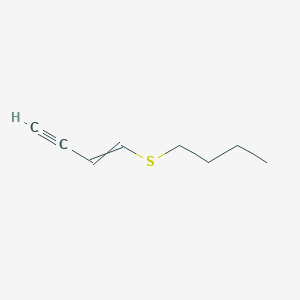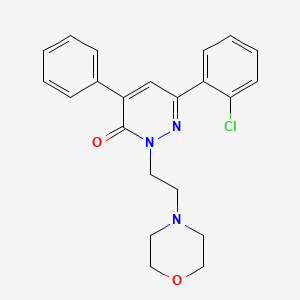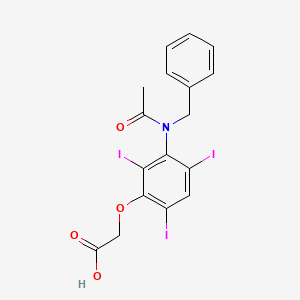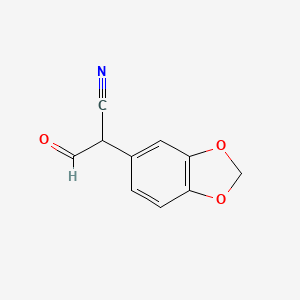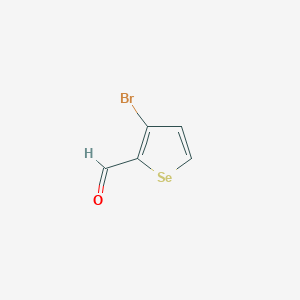
3-Bromoselenophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromoselenophene-2-carbaldehyde is an organoselenium compound that features a selenophene ring substituted with a bromine atom at the third position and an aldehyde group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromoselenophene-2-carbaldehyde typically involves the bromination of selenophene derivatives. One common method is the bromination of selenophene-2-carbaldehyde using N-bromosuccinimide (NBS) in an organic solvent such as dimethylformamide (DMF) under dark conditions to prevent unwanted side reactions . The reaction yields this compound as a white solid with a high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
3-Bromoselenophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine (TEA).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Reduction: Reducing agents like NaBH4 or LiAlH4 in anhydrous solvents.
Major Products
Substitution: Products vary depending on the nucleophile used.
Oxidation: 3-Bromoselenophene-2-carboxylic acid.
Reduction: 3-Bromoselenophene-2-methanol.
科学的研究の応用
3-Bromoselenophene-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organoselenium compounds.
Medicinal Chemistry: Its derivatives are studied for potential biological activities, including anticancer, antibacterial, and antioxidant properties.
Materials Science: Used in the development of novel materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 3-Bromoselenophene-2-carbaldehyde depends on its specific application. In biological systems, its activity is often related to the presence of the selenophene ring, which can interact with various molecular targets and pathways. For example, organoselenium compounds are known to exhibit antioxidant activity by scavenging free radicals and modulating oxidative stress pathways .
類似化合物との比較
Similar Compounds
3-Bromothiophene-2-carbaldehyde: Similar structure but with a sulfur atom instead of selenium.
3-Bromofuran-2-carbaldehyde: Similar structure but with an oxygen atom instead of selenium.
3-Bromopyrrole-2-carbaldehyde: Similar structure but with a nitrogen atom instead of selenium.
Uniqueness
3-Bromoselenophene-2-carbaldehyde is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium-containing compounds often exhibit enhanced biological activity and unique electronic properties, making them valuable in various research and industrial applications .
特性
CAS番号 |
23688-04-2 |
|---|---|
分子式 |
C5H3BrOSe |
分子量 |
237.95 g/mol |
IUPAC名 |
3-bromoselenophene-2-carbaldehyde |
InChI |
InChI=1S/C5H3BrOSe/c6-4-1-2-8-5(4)3-7/h1-3H |
InChIキー |
LBSSWAQNXXKKAX-UHFFFAOYSA-N |
正規SMILES |
C1=C[Se]C(=C1Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


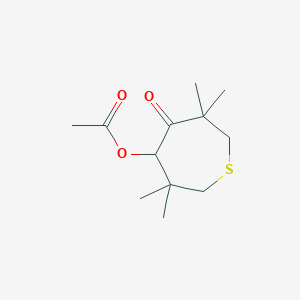

![Spiro[2H-furo[3,2-b]indole-2,2'-indolin]-3'-ol, 3,3a,4,8b-tetrahydro-3',3a,8b-trimethyl-](/img/structure/B14703768.png)
![N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine](/img/structure/B14703775.png)

